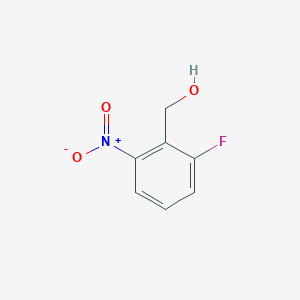

(2-Fluoro-6-nitrophenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-fluoro-6-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHZFPVDHVXUSND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693205 | |

| Record name | (2-Fluoro-6-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1643-60-3 | |

| Record name | (2-Fluoro-6-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-Fluoro-6-nitrophenyl)methanol chemical properties and reactivity

An In-Depth Technical Guide to (2-Fluoro-6-nitrophenyl)methanol: Properties, Synthesis, Reactivity, and Applications

Introduction

This compound, a substituted benzyl alcohol, is a key chemical intermediate whose value in modern organic synthesis and medicinal chemistry is derived from the unique and potent reactivity imparted by its ortho-disubstituted aromatic ring. The presence of a fluorine atom and a nitro group positioned adjacent to each other creates a highly electron-deficient aromatic system, priming the molecule for a range of strategic transformations. The hydroxymethyl group provides a further handle for synthetic diversification.

This guide offers an in-depth exploration of the chemical properties, synthesis, and characteristic reactivity of this compound. It provides field-proven insights and detailed protocols intended for researchers, chemists, and drug development professionals who wish to leverage this versatile building block in their synthetic programs, particularly in the development of novel therapeutics for infectious and neurological diseases.

Physicochemical and Spectroscopic Properties

The foundational properties of a reagent dictate its handling, purification, and characterization. This compound is typically isolated as a solid at room temperature.

Physical and Chemical Properties

The core physical and computed chemical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1643-60-3 | [1] |

| Molecular Formula | C₇H₆FNO₃ | [1] |

| Molecular Weight | 171.13 g/mol | [1] |

| Appearance | White to yellow solid | [2][3] |

| Melting Point | 52-53 °C | [4] |

| LogP | 1.2262 (Computed) | [1] |

| Topological Polar Surface Area (TPSA) | 63.37 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Spectroscopic Analysis

Spectroscopic analysis is critical for confirming the identity and purity of the compound after synthesis or before use. The ¹H NMR spectrum is particularly informative and varies characteristically with the deuterated solvent used.

¹H Nuclear Magnetic Resonance (NMR):

-

In DMSO-d₆: The spectrum shows a complex multiplet for the aromatic protons between δ 7.78-7.53 ppm. The hydroxyl proton appears as a triplet at δ 5.41 ppm due to coupling with the adjacent methylene protons. The benzylic methylene protons (CH₂) appear as a doublet at δ 4.70 ppm.[2]

-

Expert Insight: The observation of splitting for the -OH proton in DMSO-d₆ is characteristic, as this solvent is less prone to rapid proton exchange compared to CDCl₃, allowing coupling to be resolved.

-

-

In CDCl₃: The aromatic region simplifies to a doublet around δ 7.84 ppm and a multiplet for the remaining two protons at δ 7.46 ppm. The benzylic methylene protons (CH₂) are observed as a singlet at δ 4.90 ppm.[3]

-

Expert Insight: In chloroform, the hydroxyl proton signal is often broad and may not show clear coupling, leading to the adjacent CH₂ group appearing as a singlet due to the collapse of the coupling pattern from rapid exchange.

-

| Proton Assignment | Chemical Shift (δ) in DMSO-d₆ | Chemical Shift (δ) in CDCl₃ |

| Aromatic CH (3H) | 7.78 – 7.53 (m) | 7.84 (d, 1H), 7.46 (m, 2H) |

| Hydroxyl OH (1H) | 5.41 (t, J = 5.6 Hz) | Not explicitly reported, often broad |

| Benzylic CH₂ (2H) | 4.70 (d, J = 5.6 Hz) | 4.90 (s) |

Synthesis and Manufacturing

While several synthetic routes are possible, a reliable and high-yielding laboratory-scale preparation involves the reduction of the corresponding carboxylic acid, 2-fluoro-6-nitrobenzoic acid, which is commercially available. This method avoids the over-reduction often associated with more aggressive reducing agents.

Recommended Synthetic Route: Reduction of 2-Fluoro-6-nitrobenzoic Acid

The selective reduction of a carboxylic acid to a primary alcohol in the presence of a nitro group can be efficiently achieved using borane complexes, such as borane dimethyl sulfide (BH₃-SMe₂). This reagent is preferred over stronger hydrides like LiAlH₄, which could non-selectively reduce the nitro group.

Caption: High-level workflow for the synthesis of the title compound.

Detailed Experimental Protocol: [2]

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-6-nitrobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add borane dimethyl sulfide complex (BH₃-SMe₂, ~1.3 eq) dropwise via syringe.

-

Causality: The reaction is performed at 0 °C to control the exothermic reaction and prevent potential side reactions. Anhydrous conditions are crucial as borane reagents react with water.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up and Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C until gas evolution ceases. This step safely neutralizes any excess borane reagent.

-

Extraction: Remove the solvents under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Self-Validation: The bicarbonate wash removes any unreacted acidic starting material, ensuring the purity of the final product.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield this compound as a yellow solid (typical yield: ~75%).

Chemical Reactivity and Transformations

The synthetic utility of this compound stems from three primary centers of reactivity: the hydroxymethyl group, the nitro group, and the activated aromatic ring.

Nucleophilic Aromatic Substitution (SNAr)

The defining feature of this molecule's reactivity is its susceptibility to Nucleophilic Aromatic Substitution (SNAr). The strong electron-withdrawing effect of the nitro group, combined with the inductive effect of the fluorine, renders the carbon atom bearing the fluorine (C2) highly electrophilic.

Mechanism Insight: A nucleophile attacks the C2 position, breaking the aromaticity to form a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized effectively onto the oxygen atoms of the ortho-nitro group, which is a key stabilizing interaction that dramatically accelerates the reaction compared to the meta or para isomers.[5] In the final step, the fluoride ion is eliminated, and aromaticity is restored. Fluorine, despite the high strength of the C-F bond, is an excellent leaving group in this context because the rate-determining step is the initial nucleophilic attack, not the cleavage of the C-F bond.[5]

Caption: The addition-elimination mechanism of SNAr.

General Protocol for SNAr with an Alcohol (O-Nucleophile): [6]

-

Alkoxide Formation: In a flame-dried flask under an inert atmosphere, dissolve the desired alcohol nucleophile (1.5 eq) in an anhydrous polar aprotic solvent like THF or DMF. Add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C. Stir at room temperature for 30 minutes to generate the alkoxide.

-

Substitution: Add this compound (1.0 eq) to the alkoxide solution.

-

Reaction: Heat the mixture to 60-80 °C and monitor by TLC.

-

Work-up: After completion, cool to room temperature, quench with water, and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify by column chromatography.

Oxidation of the Hydroxymethyl Group

The primary alcohol moiety can be selectively oxidized to the corresponding aldehyde, 2-fluoro-6-nitrobenzaldehyde. This transformation is valuable for subsequent reactions such as imine formation or Wittig reactions. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid.

Caption: Oxidation of the primary alcohol to an aldehyde.

Detailed Experimental Protocol (PCC Oxidation): [7]

-

Setup: Suspend pyridinium chlorochromate (PCC, 1.5-2.0 eq) in anhydrous dichloromethane (DCM) in a flask equipped with a magnetic stir bar.

-

Addition: Add a solution of this compound (1.0 eq) in DCM to the stirred suspension.

-

Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.

-

Trustworthiness: PCC is a reliable reagent for this transformation, known for stopping at the aldehyde stage for primary alcohols without significant over-oxidation.

-

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil® to remove the chromium byproducts.

-

Purification: Wash the filter cake thoroughly with additional ether. Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde, which can be further purified if necessary.

Reduction of the Nitro Group

A strategically vital reaction is the selective reduction of the nitro group to an amine, yielding (2-amino-6-fluorophenyl)methanol. This transformation provides access to the synthetically useful ortho-fluoroaniline scaffold, a common feature in many bioactive molecules. Catalytic hydrogenation is a clean and effective method for this conversion.

Caption: Reduction of the nitro group to a primary amine.

Detailed Experimental Protocol (Catalytic Hydrogenation): [8]

-

Setup: To a hydrogenation vessel, add a solution of this compound (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

-

Catalyst: Under an inert atmosphere, carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C, ~5-10 mol%).

-

Hydrogenation: Seal the vessel, purge with hydrogen gas (3 cycles of vacuum/backfill), and then pressurize with hydrogen to the desired pressure (e.g., 50 psi or balloon pressure).

-

Reaction: Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases or TLC analysis shows completion.

-

Causality: Vigorous stirring is essential to ensure efficient mixing of the solid catalyst, liquid solution, and hydrogen gas for the reaction to proceed effectively.

-

-

Work-up: Carefully vent the hydrogen atmosphere and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Isolation: Wash the filter cake with the reaction solvent. Concentrate the combined filtrates under reduced pressure to yield the desired aniline product.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile intermediate for constructing more complex molecules with potential therapeutic value.

-

Antitubercular Agents: The compound has been utilized as a key intermediate in the synthesis of novel aryl hydrazides and fluorophenylbenzohydrazides.[3][9] These classes of compounds have shown potent activity against Mycobacterium tuberculosis by targeting essential pathways like tryptophan biosynthesis.[9]

-

CNS-Active Compounds: A patent application has disclosed the use of this compound in the development of novel cyclopentyl-fused pyrrole derivatives that act as negative allosteric modulators of the NR2B subtype of the NMDA receptor.[10] These modulators have potential applications in treating a variety of central nervous system disorders.

-

Metabolite Studies: The related compound, 2-amino-6-nitrobenzyl alcohol, has been studied as a metabolite of the environmental toxin 2,6-dinitrotoluene, where it is implicated in DNA binding, highlighting its relevance in toxicology and carcinogenesis research.[11]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care, following standard safety protocols.

| Hazard Type | GHS Information | Precautionary Codes |

| Eye Irritation | Warning: H319 - Causes serious eye irritation. | P280 |

| Respiratory Tract Irritation | Warning: H335 - May cause respiratory irritation. | P261, P271 |

| Pictogram | GHS07 (Exclamation Mark) | - |

Recommended Precautions:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust or vapors.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

References

- 1. chemscene.com [chemscene.com]

- 2. rsc.org [rsc.org]

- 3. iris.uniroma1.it [iris.uniroma1.it]

- 4. Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 6-Fluorophenylbenzohydrazides inhibit Mycobacterium tuberculosis growth through alteration of tryptophan biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN117157072A - æ°åç¯æåºå¹¶[c]å¡å¯NR2Bè´åæè°èå - Google Patents [patents.google.com]

- 11. In vitro activation of 2-aminobenzyl alcohol and 2-amino-6-nitrobenzyl alcohol, metabolites of 2-nitrotoluene and 2,6-dinitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and identifiers for (2-Fluoro-6-nitrophenyl)methanol

An In-Depth Technical Guide to (2-Fluoro-6-nitrophenyl)methanol: Synthesis, Characterization, and Application

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate for professionals in pharmaceutical research, drug development, and fine chemical synthesis. We will delve into its chemical identity, a robust synthesis protocol, analytical characterization, key applications, and essential safety protocols, grounded in established chemical principles.

Core Chemical Identity and Properties

This compound is a substituted benzyl alcohol derivative. The presence of both a fluorine atom and a nitro group ortho to the hydroxymethyl group makes it a sterically hindered and electronically distinct building block. These features are highly valuable in medicinal chemistry for tuning the physicochemical properties of target molecules.

Data Summary Table:

| Identifier | Value | Source(s) |

| CAS Number | 1643-60-3 | [1] |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-Fluoro-6-nitrobenzyl alcohol, 2-Fluor-6-nitro-benzylalkohol | [1] |

| Molecular Formula | C₇H₆FNO₃ | [1] |

| Molecular Weight | 171.13 g/mol | [1] |

| Physical Form | Solid | N/A |

| SMILES | OCC1=C(--INVALID-LINK--=O)C=CC=C1F | [1] |

| InChIKey | RHZFPVDHVXUSND-UHFFFAOYSA-N | N/A |

Synthesis and Purification Pathway

The most direct and reliable route to synthesize this compound is through the selective reduction of its corresponding aldehyde, 2-fluoro-6-nitrobenzaldehyde. This transformation is efficiently and safely achieved using sodium borohydride (NaBH₄), a mild and selective reducing agent that is well-suited for reducing aldehydes in the presence of other reducible functional groups like nitro groups.[2][3]

Causality of Reagent Choice:

-

Sodium Borohydride (NaBH₄): Chosen for its chemoselectivity. Unlike stronger reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ does not typically reduce nitro groups, esters, or carboxylic acids under standard protic solvent conditions.[4] This selectivity is crucial for isolating the desired benzyl alcohol without side reactions.

-

Methanol (Solvent): Serves as an excellent protic solvent for NaBH₄ reductions. It readily dissolves the aldehyde precursor and the borohydride reagent, and it also acts as the proton source during the workup phase to yield the final alcohol.[5]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized this compound, a combination of spectroscopic and chromatographic methods should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation.[6][7]

-

¹H NMR: Expected signals would include a singlet or triplet for the hydroxyl proton, a singlet for the benzylic CH₂ protons, and complex multiplets in the aromatic region due to fluorine-proton coupling.

-

¹³C NMR: Will show characteristic shifts for the benzylic carbon, the aromatic carbons (with C-F coupling), and the carbons bearing the nitro and fluoro groups.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard for assessing the purity of the final compound. A reverse-phase C18 column with a mobile phase such as an acetonitrile/water gradient is typically effective.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) will show a molecular ion peak corresponding to the calculated mass (171.13 g/mol ).

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block in the synthesis of more complex molecules.[8][9]

-

Introduction of the 2-Fluoro-6-nitrophenyl Moiety: This specific substitution pattern is valuable in medicinal chemistry. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of nearby functional groups.[8]

-

Versatile Chemical Handle: The primary alcohol group is a versatile functional group that can be easily converted into other functionalities such as aldehydes, carboxylic acids, ethers, and esters, or used in coupling reactions.

-

Precursor to Amines: The nitro group can be readily reduced to an amine, providing a key precursor for the synthesis of a wide range of compounds, including heterocycles, amides, and sulfonamides, which are common motifs in drug candidates.[10] Its use has been cited in patents for the synthesis of complex therapeutic agents.[11]

Safety and Handling

Working with this compound and the reagents for its synthesis requires strict adherence to safety protocols.

-

Hazard Profile:

-

Causes serious eye irritation (H319).

-

May cause respiratory irritation (H335).

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

-

Precautionary Measures:

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, a lab coat, and nitrile gloves.

-

Avoid inhalation of dust or vapors.[12]

-

Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

-

Incompatibilities: Avoid strong oxidizing agents and strong acids.

Detailed Experimental Protocols

The following protocols are provided for experienced laboratory scientists. All operations should be performed in a chemical fume hood.

Protocol 1: Synthesis of this compound

-

Reactor Setup: Equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: To the flask, add 2-fluoro-6-nitrobenzaldehyde (1.0 eq) and dissolve it in methanol (approx. 10 mL per gram of aldehyde).

-

Cooling: Cool the solution to 0°C in an ice-water bath.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄, 0.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10°C. Rationale: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Quenching: Carefully quench the reaction by slowly adding 1M hydrochloric acid (HCl) at 0°C until the bubbling ceases and the pH is acidic (~pH 2-3). Rationale: The acid neutralizes excess borohydride and protonates the intermediate alkoxide.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with water (1 x 20 mL) and then with brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure this compound.

Protocol 2: Purity Analysis by HPLC

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water (0.1% Trifluoroacetic Acid).

-

Mobile Phase B: Acetonitrile (0.1% Trifluoroacetic Acid).

-

Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a small amount of the product in acetonitrile to a concentration of ~1 mg/mL.

-

Injection: Inject 10 µL and analyze the chromatogram for peak purity.

References

- 1. chemscene.com [chemscene.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. bg.copernicus.org [bg.copernicus.org]

- 8. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmaceutical.basf.com [pharmaceutical.basf.com]

- 10. frontiersin.org [frontiersin.org]

- 11. Solid forms of {[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino}acetic acid, compositions, and uses thereof - Patent US-9701636-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide on the Solubility and Stability of (2-Fluoro-6-nitrophenyl)methanol

Introduction and Molecular Profile

(2-Fluoro-6-nitrophenyl)methanol is an aromatic organic compound featuring a benzene ring substituted with a fluorine atom, a nitro group, and a hydroxymethyl group. This combination of functional groups imparts specific physicochemical properties that are critical to its application in chemical synthesis and drug development. The presence of a nitroaromatic system, a common pharmacophore and a reactive functional group, necessitates a thorough understanding of its solubility and stability to ensure its effective and safe use.[1] The electron-withdrawing nature of both the nitro group and the fluorine atom can influence the reactivity of the benzene ring and the adjacent hydroxymethyl group.

This guide provides a comprehensive overview of the predicted and experimentally determined solubility and stability of this compound. It outlines detailed protocols for assessing these critical attributes, explains the rationale behind the experimental designs, and offers insights into interpreting the resulting data for practical applications in a research and development setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1643-60-3 | [2] |

| Molecular Formula | C₇H₆FNO₃ | [2] |

| Molecular Weight | 171.13 g/mol | [2] |

| Physical Form | Solid | |

| Boiling Point | 52-53 °C | |

| Predicted LogP | 1.2262 | [2] |

| Storage | Sealed in dry, 2-8°C | [2] |

Predicted Solubility and Stability Profile

A molecule's chemical structure is the primary determinant of its solubility and stability. For this compound, the interplay of its functional groups provides valuable clues.

Predicted Solubility

The solubility of a compound is a function of its polarity and its ability to form favorable interactions with a solvent.

-

Aqueous Solubility: The hydroxymethyl group (-CH₂OH) can act as both a hydrogen bond donor and acceptor, which generally confers some degree of water solubility. However, the aromatic ring is hydrophobic, and the nitro and fluoro groups are also relatively nonpolar. The predicted LogP of 1.2262 suggests that the compound is more soluble in organic solvents than in water.[2] Therefore, its aqueous solubility is expected to be low.

-

Organic Solubility: The compound is expected to exhibit good solubility in polar organic solvents such as methanol, ethanol, acetone, and acetonitrile, owing to the polar nature of the nitro and hydroxymethyl groups.[3] It will likely have lower solubility in nonpolar solvents like hexane.

Predicted Chemical Stability and Degradation Pathways

Nitroaromatic compounds are known for their chemical stability, often being resistant to oxidative degradation due to the electron-withdrawing nature of the nitro group.[1] However, they are susceptible to specific degradation pathways.

-

Reduction of the Nitro Group: The most common degradation pathway for nitroaromatic compounds is the reduction of the nitro group to a nitroso, hydroxylamino, or amino group.[4] This can occur in the presence of reducing agents or under certain metabolic conditions.

-

Oxidation of the Hydroxymethyl Group: The primary alcohol (hydroxymethyl group) can be oxidized to an aldehyde and further to a carboxylic acid. This is a common metabolic pathway and can also be induced by chemical oxidants.

-

Photostability: Aromatic nitro compounds can absorb UV radiation, which may lead to photolytic degradation.[5] The specific degradation products would depend on the reaction conditions.

-

Hydrolytic Stability: The compound is not expected to be readily susceptible to hydrolysis under neutral pH conditions, as it lacks hydrolyzable functional groups like esters or amides. However, under strongly acidic or basic conditions, degradation may be accelerated.

Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound is crucial for its application in solution-based assays or formulations. The shake-flask method followed by a suitable analytical quantification is a standard approach.

Rationale for Method Selection

The shake-flask method is a reliable and straightforward technique for determining equilibrium solubility. For quantification, UV/VIS spectrophotometry is a good initial choice because the nitroaromatic ring acts as a chromophore, allowing for direct measurement.[5] However, High-Performance Liquid Chromatography (HPLC) is preferred for its higher selectivity and ability to separate the parent compound from any potential impurities or degradants.[6]

Experimental Workflow: Solubility Determination

References

(2-Fluoro-6-nitrophenyl)methanol safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of (2-Fluoro-6-nitrophenyl)methanol for Research and Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of the safety protocols and handling considerations for this compound (CAS No. 1643-60-3). It is intended for researchers, chemists, and drug development professionals who may utilize this compound as a synthetic intermediate. The guidance herein is synthesized from available safety data for the compound and its close structural analogs, providing a robust framework for risk mitigation in a laboratory setting.

Compound Profile and Hazard Identification

This compound is a substituted aromatic alcohol. The presence of both a nitro group and a fluorine atom on the benzene ring influences its reactivity and toxicological profile. While specific toxicity data for this exact compound is limited, a comprehensive hazard assessment can be constructed by examining data from suppliers and structurally related molecules, such as its isomers and the corresponding phenol.

Chemical and Physical Properties

A clear understanding of the compound's physical properties is foundational to its safe handling. These properties dictate appropriate storage conditions and the potential for physical hazards.

| Property | Value | Source |

| CAS Number | 1643-60-3 | ChemScene[1] |

| Molecular Formula | C₇H₆FNO₃ | ChemScene[1] |

| Molecular Weight | 171.13 g/mol | ChemScene[1] |

| Appearance | Solid (Typical for similar compounds) | N/A |

| Storage Temperature | 2-8°C, Sealed in dry conditions | ChemScene[1] |

GHS Classification and Hazard Statements

The Globally Harmonized System (GHS) provides a standardized framework for hazard communication. For this compound, the primary hazards are related to irritation and potential harm upon ingestion or inhalation. The classification is based on data for the compound itself and its close structural isomer, (2-fluoro-5-nitrophenyl)methanol, which is expected to have a very similar toxicological profile.

-

Pictogram:

-

Signal Word: Warning [1]

-

Hazard Statements:

-

H315: Causes skin irritation. [2] This is a common hazard for substituted nitroaromatic compounds.

-

H319: Causes serious eye irritation. [2] Direct contact with the eyes is likely to cause significant irritation.

-

H335: May cause respiratory irritation. [2] Inhalation of dust or aerosols can irritate the respiratory tract.

-

H302 (Implied): Harmful if swallowed. The related compound, 2-Fluoro-6-nitrophenol, is classified as H302 (Harmful if swallowed)[3]. It is prudent to assume a similar level of oral toxicity for the methanol derivative.

-

Core Principles of Safe Handling: A Risk-Based Approach

The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion. The causality behind safe handling protocols is to erect barriers against these exposure routes.

Engineering Controls: The First Line of Defense

The principle of containment is paramount. The reactivity of the nitroaromatic functional group and the irritant nature of the compound demand robust engineering controls to minimize atmospheric contamination and accidental contact.

-

Chemical Fume Hood: All manipulations of solid this compound, and any solutions thereof, must be conducted within a certified chemical fume hood.[4] This is not merely a suggestion but a critical requirement to prevent inhalation of airborne particulates and protect the user from unforeseen reactions. The fume hood provides a physical barrier and constant exhaust ventilation, directly mitigating respiratory exposure risks.[5]

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that may escape primary containment.

Personal Protective Equipment (PPE): The Last Barrier

PPE is not a substitute for robust engineering controls but serves as the final barrier between the researcher and the chemical. The selection of PPE must be deliberate and based on the specific hazards identified.

| PPE Type | Specification | Rationale |

| Hand Protection | Nitrile or Neoprene gloves. | Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation.[6] Disposable gloves should be used and replaced immediately if contamination is suspected.[6] |

| Eye Protection | Chemical safety goggles or a face shield. | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against dust, splashes, and vapors, preventing serious eye irritation.[3][4] |

| Skin/Body Protection | Laboratory coat. | A standard lab coat prevents incidental contact with skin and contamination of personal clothing.[6] |

| Respiratory Protection | Not typically required if used in a fume hood. | If engineering controls fail or for large-scale work, a NIOSH-approved respirator with a particulate filter may be necessary.[5] |

Administrative Controls and Hygiene

These protocols are designed to modify worker behavior and enforce safe practices.

-

Access Restriction: Clearly demarcate areas where this compound is handled and restrict access to authorized personnel only.

-

Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory.[7] Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[5][7]

-

Labeling: Ensure all containers are clearly labeled with the chemical name, CAS number, and appropriate GHS hazard warnings.

Experimental Workflow Protocols

A self-validating protocol incorporates safety checks and mitigation steps directly into the workflow. The following represents a generalized, safety-integrated workflow for handling this compound.

Preparation and Weighing

-

Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or loose closure.

-

Fume Hood Operation: Confirm the chemical fume hood is operational and the sash is at the appropriate working height.

-

PPE Donning: Don all required PPE (lab coat, goggles, gloves).

-

Material Transfer: Use a spatula to carefully transfer the required amount of solid from the stock container to a tared weighing vessel. Perform this action deep within the fume hood to contain any dust.

-

Closure: Immediately and securely close the stock container.

-

Cleanup: Use a damp cloth or specialized wipe to decontaminate the spatula and weighing area within the fume hood. Do not use dry sweeping, which can aerosolize dust.

Dissolution and Reaction

-

Vessel Setup: Place a reaction vessel containing the appropriate solvent on a stirrer plate within the fume hood.

-

Controlled Addition: Slowly add the weighed this compound to the solvent with stirring to control dissolution and prevent splashing.

-

Temperature Control: If the reaction is exothermic, use an ice bath or other cooling apparatus to maintain temperature control.

-

Monitoring: Monitor the reaction from outside the fume hood sash whenever possible.

Diagram: Safe Handling Workflow

The following diagram illustrates the logical flow of operations, emphasizing the integration of safety measures at each critical step.

Caption: Workflow for safe handling of this compound.

Storage and Stability

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.

-

Conditions to Avoid:

-

Light: The compound may be light-sensitive.[4] Store in an opaque container or in a dark location such as a cabinet.

-

Heat and Ignition Sources: Keep away from heat, sparks, and open flames.[7]

-

Incompatible Materials: Store separately from strong oxidizing agents and strong acids.[4][7] Contact with these materials could lead to a vigorous or exothermic reaction.

-

-

Recommended Storage: Keep containers tightly closed in a dry, cool (2-8°C), and well-ventilated place.[1][4] Storing in a designated corrosives or toxics cabinet is advisable if available.

Emergency Procedures and Waste Disposal

Accidental Exposure

Immediate and correct first aid is critical to minimizing harm.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4][5] Seek immediate medical attention. |

| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[4][5] Seek medical attention if irritation persists. |

| Inhalation | Remove person to fresh air. If not breathing, give artificial respiration.[4][5] Call a physician or poison control center immediately.[4] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[3] Call a physician or poison control center immediately.[4] |

Spills and Releases

-

Evacuate personnel from the immediate area.

-

Ensure the area is well-ventilated (fume hood).

-

Wearing full PPE, cover the spill with a non-combustible absorbent material (e.g., sand, vermiculite).

-

Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Dispose of all contaminated materials as hazardous waste.

Waste Disposal

Dispose of this compound and its containers in accordance with all local, state, and federal regulations.[4] Waste should be collected in a designated, labeled hazardous waste container. Do not discharge into drains.

References

- 1. chemscene.com [chemscene.com]

- 2. (2-Fluoro-5-nitrophenyl)methanol | C7H6FNO3 | CID 4437169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. methanex.com [methanex.com]

- 7. orimckenney.faculty.ucdavis.edu [orimckenney.faculty.ucdavis.edu]

physical and chemical properties of (2-Fluoro-6-nitrophenyl)methanol isomers

An In-depth Technical Guide to the Physical and Chemical Properties of (2-Fluoro-6-nitrophenyl)methanol and its Isomers

Abstract

Fluorinated nitroaromatic compounds are pivotal building blocks in modern medicinal chemistry and materials science. The strategic incorporation of fluorine atoms and nitro groups into an aromatic scaffold can significantly modulate a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This guide provides a comprehensive overview of the core physicochemical properties, synthesis, reactivity, and applications of this compound and its structural isomers. Tailored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate the effective utilization of these versatile chemical intermediates.

Introduction: The Significance of Fluoronitroaroamtic Scaffolds

The unique combination of a fluorine atom and a nitro group on a phenyl ring creates a powerful synthon for organic synthesis. The fluorine atom, being the most electronegative element, exerts a strong inductive effect, influencing the acidity of nearby protons and the reactivity of the aromatic ring. Concurrently, the nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr) reactions.[2] The hydroxymethyl group (-CH₂OH) provides a reactive handle for a wide array of subsequent chemical transformations, including oxidation, esterification, and etherification.

This guide focuses on this compound and its constitutional isomers, which share the molecular formula C₇H₆FNO₃. Understanding the distinct properties of each isomer is critical for their targeted application in complex molecule synthesis.

Physicochemical Properties of (Fluoronitrophenyl)methanol Isomers

The positional arrangement of the fluoro, nitro, and methanol substituents on the benzene ring profoundly impacts the physical and chemical properties of each isomer. The following table summarizes the key data for this compound and its common isomers.

| Property | This compound | (2-Fluoro-5-nitrophenyl)methanol | (4-Fluoro-2-nitrophenyl)methanol | (2-Fluoro-3-nitrophenyl)methanol |

| CAS Number | 1643-60-3[3] | 63878-73-9[4] | 1043416-40-5[5] | 946126-95-0[6] |

| Molecular Formula | C₇H₆FNO₃[3] | C₇H₆FNO₃[4] | C₇H₆FNO₃[5] | C₇H₆FNO₃[6] |

| Molecular Weight | 171.13 g/mol [3] | 171.13 g/mol [4] | 171.13 g/mol [5] | 171.13 g/mol [6] |

| Physical Form | Solid[7] | Not specified | Not specified | Brown Oil[6] |

| Boiling Point | 52-53 °C[7] | Not specified | Not specified | Not specified |

| Synonyms | 2-Fluoro-6-nitrobenzyl alcohol; 3-Fluoro-2-(hydroxymethyl)nitrobenzene[7] | 2-Fluoro-5-nitrobenzyl alcohol[4] | 4-Fluoro-2-nitrobenzyl alcohol[5] | Not specified |

| InChIKey | RHZFPVDHVXUSND-UHFFFAOYSA-N[7] | IFIOUOYJVOSTFH-UHFFFAOYSA-N[4] | Not specified | Not specified |

Synthesis and Reactivity

The synthesis of (fluoronitrophenyl)methanol isomers typically involves the reduction of the corresponding benzoic acid or ester derivatives. The choice of starting material and reaction conditions is critical to achieving high yields and purity.

General Synthetic Approach: Reduction of Benzoic Acid Esters

A common and effective method for synthesizing these alcohols is the reduction of the corresponding methyl fluoronitrobenzoate esters. Diisobutylaluminium hydride (DIBAL-H) is a frequently used reducing agent for this transformation, as it can selectively reduce the ester to the alcohol without affecting the nitro group.

Below is a representative protocol for the synthesis of (2-Fluoro-3-nitrophenyl)methanol.

Experimental Protocol: Synthesis of (2-Fluoro-3-nitrophenyl)methanol [6]

-

Reaction Setup: Dissolve methyl 2-fluoro-3-nitrobenzoate (1 equivalent) in anhydrous toluene in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Reducing Agent: Slowly add a solution of DIBAL-H (1.0 M in toluene, ~2.5 equivalents) to the cooled solution. The slow addition is crucial to control the exothermic reaction.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture back down to -78 °C. Carefully quench the reaction by the sequential addition of methanol, a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate), and ethyl acetate.

-

Workup: Allow the mixture to warm to room temperature and stir vigorously for 1 hour to ensure complete quenching and precipitation of aluminum salts.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate (MgSO₄). Concentrate the solution under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary. In this specific preparation, (2-Fluoro-3-nitrophenyl)methanol was obtained as a brown oil in 95% yield.[6]

Caption: Synthetic workflow for (2-Fluoro-3-nitrophenyl)methanol.

Key Reactivity Insights

-

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing nitro group and the fluorine atom (a good leaving group) makes the aromatic ring susceptible to SNAr. The positions ortho and para to the nitro group are particularly activated. This reactivity is a cornerstone for introducing nucleophiles such as amines, alkoxides, or thiolates to build more complex molecular architectures.

-

Hydroxymethyl Group Transformations: The primary alcohol functionality can be readily oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents (e.g., PCC, PDC, or TEMPO). It can also undergo esterification, etherification, or conversion to a leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitution reactions.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of the synthesized isomers.

-

¹H NMR: The proton NMR spectrum provides valuable information about the substitution pattern on the aromatic ring. For (2-Fluoro-3-nitrophenyl)methanol, the aromatic protons appear as multiplets around δ 7.31-7.95 ppm, and the benzylic protons of the -CH₂OH group appear as a singlet around δ 4.87 ppm.[6]

-

¹³C NMR & ¹⁹F NMR: These techniques provide further structural confirmation by showing the chemical shifts of the carbon and fluorine atoms, respectively.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the -OH group (broad peak ~3300 cm⁻¹), the C-F bond, and the nitro group (strong peaks ~1530 cm⁻¹ and ~1350 cm⁻¹).

Isomeric Relationships and Structural Diversity

The various isomers of (fluoronitrophenyl)methanol serve as distinct building blocks, each offering a unique spatial arrangement of reactive sites.

Caption: Structural isomers of (Fluoronitrophenyl)methanol.

Safety, Handling, and Storage

Working with nitrated aromatic compounds requires strict adherence to safety protocols due to their potential toxicity and reactivity.

Hazard Identification

Based on available safety data sheets, these compounds are generally classified as irritants and may be harmful if ingested, inhaled, or absorbed through the skin.

-

(2-Fluoro-5-nitrophenyl)methanol: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

General Precautions: Many related nitroaromatic compounds are classified as acute toxins. For instance, some are labeled as harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332).

Recommended Handling Procedures

-

Engineering Controls: Always handle these compounds in a well-ventilated chemical fume hood.[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage

-

Store containers tightly closed in a dry, cool, and well-ventilated place.[8]

-

Keep away from strong oxidizing agents and strong acids.[8]

-

Some related compounds are light-sensitive and should be stored accordingly.

Conclusion

This compound and its isomers are high-value chemical intermediates with significant potential in drug discovery and fine chemical synthesis. Their unique electronic and steric properties, governed by the interplay of the fluoro, nitro, and hydroxymethyl groups, provide a versatile platform for constructing complex molecular targets. A thorough understanding of their specific physicochemical properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for leveraging their full synthetic potential in a safe and efficient manner.

References

- 1. nbinno.com [nbinno.com]

- 2. tandfonline.com [tandfonline.com]

- 3. chemscene.com [chemscene.com]

- 4. (2-Fluoro-5-nitrophenyl)methanol | C7H6FNO3 | CID 4437169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. (2-Fluoro-3-nitrophenyl)methanol synthesis - chemicalbook [chemicalbook.com]

- 7. 2-Fluoro-6-nitrobenzyl alcohol | 1643-60-3 [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

molecular weight and formula of (2-Fluoro-6-nitrophenyl)methanol

An In-depth Technical Guide to (2-Fluoro-6-nitrophenyl)methanol

Introduction: A Strategic Building Block in Modern Synthesis

This compound, CAS No. 1643-60-3, is a substituted benzyl alcohol that serves as a highly functionalized and strategic intermediate in synthetic organic chemistry. Its unique trifunctional arrangement—a nucleophilic hydroxyl group, an electron-withdrawing nitro group, and a directing fluoro group—offers a versatile platform for the construction of complex molecular architectures. The ortho-positioning of the fluorine and nitro substituents relative to the hydroxymethyl group creates significant steric and electronic effects, which can be leveraged by medicinal and process chemists to achieve specific synthetic outcomes. This guide provides an in-depth examination of the compound's properties, a robust protocol for its synthesis and characterization, and insights into its application, tailored for researchers and professionals in drug development and fine chemical synthesis.

Core Physicochemical & Structural Properties

The fundamental properties of this compound are summarized below. This data is critical for reaction planning, safety assessments, and analytical method development.

| Property | Value | Source(s) |

| CAS Number | 1643-60-3 | [1] |

| Molecular Formula | C₇H₆FNO₃ | [1] |

| Molecular Weight | 171.13 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-Fluoro-6-nitrobenzyl alcohol | |

| Appearance | Solid | |

| Storage | Store at 2-8°C, sealed in a dry environment | [1] |

Synthesis and Purification: A Validated Approach

While multiple synthetic routes may be conceived, a reliable and scalable method for preparing this compound is via the reduction of its corresponding carboxylic acid, 2-fluoro-6-nitrobenzoic acid. This precursor is commercially available, often utilized in pharmaceutical synthesis itself. The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis.

Causality of Reagent Choice: Lithium aluminum hydride (LiAlH₄) is selected as the reducing agent due to its high reactivity, which is necessary for the efficient reduction of a carboxylic acid. Unlike milder reagents such as sodium borohydride (NaBH₄), which are typically ineffective for this transformation, LiAlH₄ provides the potent hydride source required. The reaction is conducted in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent violent quenching of the highly reactive LiAlH₄ by acidic protons.

Detailed Synthesis Protocol

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), slowly add lithium aluminum hydride (LiAlH₄, 1.2 eq.) to anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask equipped with a reflux condenser and a dropping funnel. Cool the resulting slurry to 0°C in an ice bath.

-

Addition: Dissolve 2-fluoro-6-nitrobenzoic acid (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the acid solution dropwise to the stirred LiAlH₄ slurry, maintaining the internal temperature below 10°C. The dropwise addition is crucial to control the exothermic reaction and gas evolution.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Cool the reaction mixture back to 0°C. Cautiously and sequentially, add dropwise: water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This specific sequence (Fieser workup) is designed to produce a granular, easily filterable precipitate of aluminum salts.

-

Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

-

Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Structural & Purity Verification: A Multi-Technique Approach

As this compound is a synthetic intermediate, rigorous confirmation of its structure and purity is paramount. A combination of spectroscopic techniques provides a self-validating system for identity confirmation. While public spectral libraries lack a complete experimental dataset for this specific CAS number, the following section details the protocols for data acquisition and provides an expert prediction of the expected results based on established spectroscopic principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms. The combined analysis of ¹H and ¹³C NMR provides an unambiguous structural fingerprint.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

Analysis: Reference the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~7.8-8.0 | m | 1H | Ar-H | Aromatic proton ortho to the electron-withdrawing NO₂ group, expected to be downfield. |

| ~7.5-7.7 | m | 1H | Ar-H | Aromatic proton para to the NO₂ group. |

| ~7.2-7.4 | m | 1H | Ar-H | Aromatic proton ortho to the F atom. Complex splitting due to coupling with other protons and the fluorine atom is expected. |

| ~4.9 | s or d | 2H | -CH₂ OH | Methylene protons of the benzyl alcohol. May show a doublet if coupled to the OH proton. The chemical shift is downfield due to attachment to the aromatic ring and oxygen.[2] |

| ~2.0-3.0 | br s | 1H | -CH₂OH | Hydroxyl proton. Often a broad singlet; its position is concentration and solvent-dependent.[3] |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~160 (d) | C -F | Aromatic carbon directly bonded to fluorine. Will appear as a doublet with a large ¹JCF coupling constant. Based on data for 1-fluoro-2-nitro-benzene.[4] |

| ~148 (d) | C -NO₂ | Aromatic carbon bearing the nitro group. Will likely show a smaller ²JCF coupling. |

| ~135 (d) | C -CH₂OH | Aromatic carbon attached to the hydroxymethyl group. Expected to show a small JCF coupling. |

| ~132 (d) | Ar-C H | Aromatic methine carbon. |

| ~128 (d) | Ar-C H | Aromatic methine carbon. |

| ~120 (d) | Ar-C H | Aromatic methine carbon, likely shielded by the ortho-F. |

| ~60-65 | -C H₂OH | Aliphatic carbon of the hydroxymethyl group. Shift is typical for carbons attached to an oxygen atom.[5] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to rapidly identify the key functional groups present in the molecule.

Protocol:

-

Sample Preparation: Place a small amount of the solid product directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record a spectrum over the range of 4000-400 cm⁻¹.

Predicted Key IR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3500-3200 | Strong, Broad | O-H stretch | Alcohol (-OH) |

| 3100-3000 | Medium | C-H stretch | Aromatic C-H |

| ~1530 | Strong | N-O asymmetric stretch | Nitro (-NO₂) |

| ~1350 | Strong | N-O symmetric stretch | Nitro (-NO₂) |

| ~1250 | Medium-Strong | C-F stretch | Aryl-Fluoride |

| 1200-1000 | Strong | C-O stretch | Primary Alcohol |

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Protocol:

-

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

Analysis: The molecular ion peak (M⁺) should correspond to the molecular weight (171.13).

Predicted Mass Spectrum Fragmentation:

-

Molecular Ion (M⁺): m/z = 171. This peak confirms the molecular formula.

-

Key Fragments:

-

m/z = 154 [M-OH]⁺: Loss of the hydroxyl radical.

-

m/z = 153 [M-H₂O]⁺: Loss of water, a common fragmentation for alcohols.

-

m/z = 141 [M-CH₂O]⁺: Loss of formaldehyde.

-

m/z = 125: A fragment corresponding to the fluoronitrobenzene cation after loss of the CH₂OH group. Data from the related 2-chloro-6-fluorobenzyl alcohol shows loss of the CH₂OH group as a key fragmentation pathway.[6]

-

Applications in Chemical Synthesis

This compound is primarily employed as a versatile intermediate. Its value lies in the orthogonal reactivity of its functional groups, allowing for sequential chemical modifications.

-

As a Nucleophilic Synthon: The primary alcohol can be easily oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a wide range of carbonyl chemistry. Alternatively, it can be converted into a leaving group (e.g., tosylate or halide) to serve as an electrophilic benzylating agent.

-

Directing Group for Aromatic Substitution: The fluorine and nitro groups strongly influence the electronics of the aromatic ring. The nitro group can be reduced to an amine, which is a key functional group in many pharmaceutical agents. This aniline can then undergo a host of transformations (e.g., diazotization, amide formation, N-alkylation).

-

Platform for Heterocycle Formation: The ortho-relationship between the reduced amine and the hydroxymethyl group (after a synthetic step) can be used as a handle for constructing fused heterocyclic ring systems, a common scaffold in medicinal chemistry.

Safety, Handling, and Storage

Proper handling is essential due to the compound's potential hazards. The Globally Harmonized System (GHS) classifications indicate it requires careful management in a laboratory setting.

| Hazard Class | Code | Phrase |

| Eye Irritation | H319 | Causes serious eye irritation |

| Respiratory Irritation | H335 | May cause respiratory irritation |

Handling Protocol:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Precautions: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly sealed in a dry, cool (2-8°C), and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and strategically designed chemical building block. Its utility is defined by the interplay of its three distinct functional groups, which allows for diverse and controlled synthetic transformations. This guide provides the foundational knowledge for its synthesis, a robust framework for its analytical verification, and an understanding of its practical application. Adherence to the described protocols for synthesis, analysis, and safety will enable researchers to effectively and safely leverage this compound in the development of novel molecules for the pharmaceutical and fine chemical industries.

References

The Strategic Utility of (2-Fluoro-6-nitrophenyl)methanol Derivatives in Modern Drug Discovery and Catalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry and materials science, the strategic selection of foundational molecular scaffolds is paramount to the successful development of novel, high-efficacy compounds. Among the myriad of available building blocks, (2-Fluoro-6-nitrophenyl)methanol and its derivatives have emerged as a class of compounds with significant, yet not fully exploited, potential. The unique electronic and steric properties conferred by the ortho-fluoro and ortho-nitro substituents on the benzyl alcohol core render these molecules highly versatile precursors for a range of complex chemical transformations.

The presence of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and lipophilicity of a drug candidate, making it a valuable tool in drug design.[1][2] Concurrently, the nitro group, a powerful electron-withdrawing moiety, not only influences the reactivity of the aromatic ring but also serves as a versatile synthetic handle for the introduction of other functional groups, most notably amines, which are ubiquitous in bioactive molecules. This guide, intended for researchers and professionals in drug development and chemical synthesis, will provide a comprehensive overview of the synthesis, properties, and, most importantly, the potential applications of this compound derivatives, with a particular focus on their role in the generation of complex heterocyclic systems for drug discovery and as ligands in catalysis.

Core Synthesis and Chemical Properties

The synthetic accessibility of this compound is a key factor in its utility. A common and efficient method for its preparation involves the reaction of 2-fluoro-6-nitrotoluene with paraformaldehyde in the presence of a base such as potassium hydroxide. This reaction proceeds via a base-catalyzed aldol-type condensation, followed by a Cannizzaro-type reaction, to yield the desired benzyl alcohol.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Fluoro-6-nitrotoluene

-

Paraformaldehyde

-

Potassium hydroxide (KOH)

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-fluoro-6-nitrotoluene (0.5 mole) and paraformaldehyde (0.5 mole) in DMSO (75 mL), add a solution of KOH (0.75 g) in ethanol (5 mL).

-

Stir the resulting dark solution at room temperature for 3 days.

-

Dilute the reaction mixture with water (1.2 L) and neutralize to pH 6.5 with 2.5 N HCl.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with brine (1 x volume).

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product as a yellow solid.

-

Further purification can be achieved by trituration with light petroleum ether or flash chromatography.

The chemical reactivity of this compound is dominated by the hydroxyl group and the nitro group. The hydroxyl group can be readily oxidized to the corresponding aldehyde or converted to a leaving group (e.g., a halide) for subsequent nucleophilic substitution reactions. The nitro group can be reduced to an amine, which opens up a vast array of synthetic possibilities, including the formation of amides, sulfonamides, and, crucially, its participation in cyclization reactions to form heterocyclic systems.

Applications in Drug Discovery: A Gateway to Complex Heterocycles

The true potential of this compound derivatives lies in their ability to serve as precursors for the synthesis of complex, biologically active heterocyclic compounds. The strategic placement of the fluoro and nitro groups facilitates the construction of scaffolds that are central to many modern therapeutics, particularly in the area of protein kinase inhibitors.

Case Study: Synthesis of Tetrahydrocarbazole Scaffolds for Kinase Inhibitors

A prime example of the utility of this scaffold is in the synthesis of substituted tetrahydrocarbazoles. This heterocyclic system is the core of numerous bioactive molecules, including potent inhibitors of Bruton's Tyrosine Kinase (BTK), a key target in the treatment of B-cell malignancies and autoimmune diseases.[3] The BTK inhibitor BMS-986142, for instance, features a highly substituted 6-fluorotetrahydrocarbazole core. While the exact synthetic route published by the manufacturer may vary, a plausible and chemically sound pathway can be envisioned starting from a derivative of this compound.

The key transformation in this synthetic strategy is the Fischer indole synthesis, a classic method for constructing the indole nucleus. This reaction involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. To apply this to the synthesis of a 6-fluorotetrahydrocarbazole, one would first need to convert a (2-Fluoro-6-nitrophenyl)-related precursor into a suitable hydrazine derivative.

A logical synthetic approach would involve the reduction of the nitro group of a 2-fluoro-6-nitrotoluene derivative to the corresponding aniline, followed by diazotization and reduction to the hydrazine. This hydrazine can then be reacted with a cyclohexanone derivative to construct the tetrahydrocarbazole core.

Below is a conceptual workflow illustrating this key synthetic transformation.

Caption: Conceptual workflow for the synthesis of a 6-fluorotetrahydrocarbazole core.

Following the construction of the core, further functionalization can be achieved through a variety of modern synthetic methodologies. For instance, if the starting material was 2-fluoro-6-nitrobenzyl bromide, this could be used in C-alkylation reactions to introduce the necessary side chains before the cyclization step.[4]

Advanced Functionalization via Cross-Coupling Reactions

To arrive at a complex molecule like a BTK inhibitor, the tetrahydrocarbazole core must be further elaborated. This is where modern cross-coupling reactions, such as the Suzuki and Sonogashira couplings, become indispensable. These palladium-catalyzed reactions allow for the precise and efficient formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents.

For example, a bromo-substituted tetrahydrocarbazole intermediate could be coupled with a boronic acid derivative (Suzuki coupling) or a terminal alkyne (Sonogashira coupling) to install the complex side chains found in many kinase inhibitors.

Table 1: Key Cross-Coupling Reactions in the Synthesis of Complex Drug Molecules

| Reaction Name | Reactants | Catalyst System | Bond Formed | Relevance |

| Suzuki Coupling | Aryl/Vinyl Halide or Triflate + Organoboron Compound | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | C(sp²) - C(sp²) | Introduction of aryl and heteroaryl side chains. |

| Sonogashira Coupling | Aryl/Vinyl Halide or Triflate + Terminal Alkyne | Pd catalyst + Cu(I) co-catalyst + Base | C(sp²) - C(sp) | Introduction of alkynyl moieties, which can be further functionalized. |

The judicious use of these reactions, enabled by the initial strategic placement of functional groups in the this compound precursor, allows for a convergent and efficient synthesis of highly complex and potent drug candidates.

Applications in Catalysis: Ligand Synthesis

Beyond their role in drug discovery, derivatives of this compound also hold promise in the field of catalysis. The 2-fluoro-6-aminobenzyl alcohol, readily obtained by reduction of the parent compound, can serve as a precursor for the synthesis of novel ligands for transition metal catalysis.

For example, condensation of the aminobenzyl alcohol with various aldehydes or ketones can lead to the formation of Schiff base ligands. These ligands can then be complexed with a variety of transition metals (e.g., Cu, Ni, Co, Zn) to generate catalysts with potential applications in a range of organic transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. The electronic and steric environment of the metal center can be fine-tuned by modifying the substituents on the Schiff base ligand, thereby influencing the catalytic activity and selectivity.

Caption: Synthesis of metal-ligand complexes for catalysis.

Conclusion and Future Outlook

This compound and its derivatives represent a powerful and versatile platform for the synthesis of high-value molecules. Their unique substitution pattern provides a strategic advantage in the construction of complex heterocyclic scaffolds, as demonstrated by their potential application in the synthesis of kinase inhibitors. Furthermore, their utility extends to the development of novel ligands for transition metal catalysis.

As the demand for new and more effective therapeutics and catalysts continues to grow, the exploration of underutilized building blocks like this compound will be crucial. Future research in this area should focus on the development of novel synthetic methodologies that leverage the unique reactivity of this scaffold, as well as the exploration of its derivatives in a wider range of biological targets and catalytic applications. The insights provided in this guide are intended to serve as a foundation and inspiration for such endeavors, ultimately contributing to the advancement of chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to (2-Fluoro-6-nitrophenyl)methanol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Fluoro-6-nitrophenyl)methanol, a strategically functionalized aromatic alcohol, represents a pivotal building block in modern medicinal chemistry. The presence of ortho-fluoro and ortho-nitro substituents on the benzyl alcohol core imparts unique electronic properties and conformational constraints, making it a valuable precursor for the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive review of the synthesis, chemical properties, and emerging applications of this compound, with a particular focus on its role in the development of novel therapeutics. Through an analysis of established synthetic routes, detailed experimental protocols, and a survey of its utility in drug discovery, this document serves as an essential resource for researchers engaged in the design and synthesis of next-generation pharmaceuticals.

Introduction: The Strategic Importance of Fluorinated Nitroaromatics

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target.[1][2][3] Similarly, the nitro group, a potent electron-withdrawing moiety, serves as a versatile synthetic handle for further chemical transformations and can play a direct role in a compound's pharmacodynamic profile. The combination of these two functionalities on a phenylmethanol scaffold, as seen in this compound, creates a molecule with significant potential for the construction of diverse and biologically active compounds.[4] The ortho-positioning of the fluoro and nitro groups relative to the hydroxymethyl group introduces specific steric and electronic effects that can influence the reactivity of the benzylic alcohol and the overall conformation of molecules derived from it.

Synthesis of this compound: A Practical Approach

The most common and practical laboratory-scale synthesis of this compound involves the reduction of a suitable carboxylic acid derivative, typically the corresponding benzoic acid or its ester.

Synthetic Pathway Overview

A robust and high-yielding synthetic route commences with 2-fluoro-6-nitrobenzoic acid. This starting material can be esterified and subsequently reduced to the desired benzyl alcohol. An alternative, more direct approach involves the reduction of 2-fluoro-6-nitrobenzaldehyde.

Caption: Synthetic routes to this compound.

Experimental Protocol: Reduction of Methyl 2-fluoro-6-nitrobenzoate

This protocol is adapted from established procedures for the reduction of similar aromatic esters.[5]

Step 1: Esterification of 2-Fluoro-6-nitrobenzoic Acid

-

To a solution of 2-fluoro-6-nitrobenzoic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 2-fluoro-6-nitrobenzoate, which can be used in the next step without further purification.

Step 2: Reduction to this compound

-

Dissolve methyl 2-fluoro-6-nitrobenzoate (1.0 eq) in anhydrous toluene in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of diisobutylaluminum hydride (DIBAL-H) in toluene (e.g., 1.0 M solution, 2.2 eq) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional hour.

-

Cool the reaction mixture back to -78 °C and quench the reaction by the slow, sequential addition of methanol, saturated Rochelle's salt solution, and ethyl acetate.[5]

-

Allow the mixture to warm to room temperature and stir vigorously for 1 hour until two clear layers form.

-

Separate the layers and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield crude this compound.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure alcohol.

Physicochemical and Spectroscopic Characterization

A thorough characterization of this compound is essential for its use in further synthetic applications.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 1643-60-3 | [6] |

| Molecular Formula | C₇H₆FNO₃ | [6] |

| Molecular Weight | 171.13 g/mol | [6] |

| Appearance | Solid | [1] |

| Boiling Point | 52-53 °C | [1] |

| LogP | 1.2262 (calculated) | |

| Topological Polar Surface Area (TPSA) | 63.37 Ų (calculated) | |

| Hydrogen Bond Donors | 1 (calculated) | |

| Hydrogen Bond Acceptors | 3 (calculated) |

Spectroscopic Data (Predicted and Analog-Based)